N-cyclohexyl-2,4-difluorobenzamide

Description

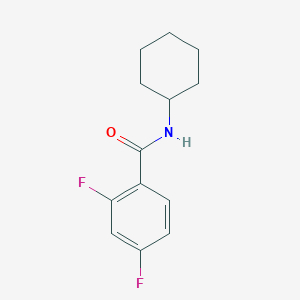

N-Cyclohexyl-2,4-difluorobenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and fluorine substituents at the 2- and 4-positions of the benzene ring. The cyclohexyl group introduces steric bulk and lipophilicity, while the fluorine atoms influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-cyclohexyl-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRBICVFLRCBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoic acid with cyclohexylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as carbodiimides (e.g., DCC) or activating agents like EDCI. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,4-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like LiAlH4 or borane (BH3) in tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce cyclohexyl-2,4-difluoroaniline .

Scientific Research Applications

N-cyclohexyl-2,4-difluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-difluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexyl and fluorine groups can influence its binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Structural Analogs :

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : A phenyl group (instead of cyclohexyl) with three fluorine substituents (2,4-difluorophenyl and 2-fluorobenzamide).

- Properties : Crystallographic studies reveal intermolecular N–H···O and C–H···F interactions, forming a layered structure . The fluorine atoms enhance dipole interactions and molecular packing stability.

- Comparison : Replacing the phenyl group with cyclohexyl in N-cyclohexyl-2,4-difluorobenzamide would reduce aromatic interactions but increase hydrophobicity.

N-Cyclohexyl-2-fluorobenzamide Structure: Single fluorine substituent at the 2-position. Properties: Reported in crystallographic studies (Acta Cryst. E64, o2187), with hydrogen bonding via N–H···O interactions .

N-Cyclohexyl-2,4-dichlorobenzamide Structure: Chlorine substituents at 2- and 4-positions. Comparison: Fluorine’s smaller atomic radius and stronger electronegativity may lead to weaker steric hindrance but stronger dipole moments than chlorine.

Reactivity and Kinetic Behavior

- N-Cyclohexyl-2,4-dinitroaniline and N-Cyclohexyl-2,4-dinitrobenzamide: Structure: Nitro groups at 2- and 4-positions. Reactivity: Nitro groups are strong electron-withdrawing substituents, accelerating nucleophilic substitution reactions. Kinetic studies show amine reactivity follows morpholine > cyclohexylamine > aniline in polar solvents . Comparison: In this compound, fluorine’s moderate electron-withdrawing effect may result in slower reaction rates compared to nitro-substituted analogs but faster than non-halogenated benzamides.

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Hypothetical Physical Properties (Inferred from Analogs)

*Estimated based on analog data.

Q & A

Q. What are the key synthetic pathways for N-cyclohexyl-2,4-difluorobenzamide, and how are reaction conditions optimized to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated benzoyl chloride and cyclohexylamine. Critical steps include:

- Acylation : Reacting 2,4-difluorobenzoyl chloride with cyclohexylamine under inert atmosphere (N₂/Ar) in anhydrous solvents like THF or DMF .

- Temperature Control : Maintaining 0–5°C during exothermic steps to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

- Monitoring : Thin-layer chromatography (TLC) or HPLC at each step to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine positions; ¹H NMR confirms cyclohexyl and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Q. How can researchers optimize solvent systems and reaction stoichiometry to avoid common by-products in benzamide synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but require rigorous drying to prevent hydrolysis .

- Stoichiometry : Use a 10% excess of cyclohexylamine to drive the reaction to completion, minimizing unreacted benzoyl chloride .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb water or HCl by-products .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data in fluorinated benzamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature) to rule out experimental variability .

- Structural Confirmation : Validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation) .

- Target Selectivity Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding specificity .

Q. What strategies enable regioselective fluorination in benzamide derivatives, and how do electronic effects influence substitution patterns?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., boronate esters) to meta/para positions, leveraging their directing effects in electrophilic fluorination .

- Computational Modeling : Density functional theory (DFT) predicts fluorine’s electronic impact on aromatic rings, guiding synthetic planning .

- Kinetic Control : Use low-temperature reactions (-20°C) with Selectfluor® to favor mono- over di-fluorination .

Q. How does the stability of this compound vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) or 75% humidity for 48 hours, then analyze degradation via LC-MS .

- Optimal Storage : Store in amber vials at -20°C under argon to prevent photodegradation and hydrolysis .

Q. What computational tools are suitable for predicting the physicochemical properties and bioactivity of fluorinated benzamides?

- Methodological Answer :

- Quantum Chemical Calculations : Gaussian or ORCA software for dipole moment and logP predictions .

- QSAR Modeling : Train models using datasets from PubChem or ChEMBL to correlate structural features (e.g., fluorine count) with solubility or permeability .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to rationalize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.